![molecular formula C10H13N3O3 B1436654 Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate CAS No. 604003-26-1](/img/structure/B1436654.png)
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate
Overview
Description
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a chemical compound with the molecular formula C10H13N3O3 . It has an average mass of 223.229 Da and a monoisotopic mass of 223.095688 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a][1,4]diazepine ring system with an ethyl ester group at the 2-position and a 4-oxo group . The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-2-15-10 (14)9-6-8-7-11-4-3-5-13 (8)12-9;/h6,11H,2-5,7H2,1H3;1H .Scientific Research Applications
Synthesis and Chemistry
This compound is a valuable scaffold for drug design and medicinal chemistry . It can be synthesized from commercially available Methyl pyrazole 3,5-dicarboxylate, which is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
Biological Applications
The compound has been used for a wide range of biological targets . Its close similarity with the purine bases adenine and guanine makes it particularly interesting for medicinal chemists .
Drug Design
The compound is used extensively in drug design due to its structural similarity with purine bases . It can be functionalized in various ways to augment potency on target, improve selectivity off target, modify physical properties, or improve metabolic stability .
Kinase Inhibitors
In conjunction with a program to design kinase inhibitors, tetrahydropyrazolo diazepine 2-carboxylates and its derivatives have been synthesized .
Arylation
The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .
Heterocyclic Compounds
The compound is one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . These compounds have attracted the interest of medicinal chemists due to their potential in the discovery of new therapeutic entities .
properties
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)7-6-8-9(14)11-4-3-5-13(8)12-7/h6H,2-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLFPXJBMIPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654472 | |
Record name | Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate | |
CAS RN |
604003-26-1 | |
Record name | Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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